molecular formula C17H19N3O3S2 B2673889 N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(methylthio)nicotinamide CAS No. 1208519-24-7

N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(methylthio)nicotinamide

Cat. No. B2673889
CAS RN: 1208519-24-7
M. Wt: 377.48
InChI Key: QCQKUFKKBVIIIE-UHFFFAOYSA-N
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Description

This compound is a derivative of nicotinamide, which is a key player in the NNMT pathway . NNMT plays an important role in diverse biological processes by regulating methylation potential and the degradation of nicotinamide .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using computer-based docking to the NNMT substrate (nicotinamide)-binding site . This has revealed essential chemical features driving protein-ligand intermolecular interactions and NNMT inhibition .


Chemical Reactions Analysis

NNMT catalyzes the N-methylation of endogenous and exogenous xenobiotics . The specific reactions involving this compound are not available.

Scientific Research Applications

Inhibition and Interaction Studies

  • Nicotinamide N-Methyltransferase (NNMT) Inhibitors : Research has shown that small molecule inhibitors of NNMT, a key enzyme in drug metabolism, demonstrate significant inhibition potential. These inhibitors are crucial for addressing metabolic and chronic diseases with abnormal NNMT activity. The study of inhibitors based on quinolinium analogs, which are structurally related to N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(methylthio)nicotinamide, has provided insights into the development of novel therapeutic agents (Neelakantan et al., 2017).

  • Synthesis of Functionalized Quinolines : Research involving the synthesis of functionalized 3,4-dihydroquinolin-2(1H)-ones, related to the chemical structure of N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(methylthio)nicotinamide, has been conducted. This research is essential for developing compounds with potential pharmacological activities, as these structures are commonly found in many biologically active molecules (Zhu et al., 2016).

  • Real-Time Monitoring of NNMT Activity : A novel assay for the direct, real-time monitoring of NNMT activity using fluorescence-based detection has been developed. This method is vital for studying the enzymatic activity and inhibitor screening, facilitating the development of new drugs targeting NNMT-related diseases (Neelakantan et al., 2017).

Therapeutic Potential Studies

  • Obesity and Metabolic Disorders : Studies have shown that small molecule inhibitors of NNMT, structurally related to N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(methylthio)nicotinamide, can reverse high-fat diet-induced obesity in mice. These findings suggest the potential therapeutic use of these inhibitors in treating obesity and related metabolic conditions (Neelakantan et al., 2018).

  • Parkinson's Disease : Research has indicated a higher N-methylation ability for azaheterocyclic amines, similar in structure to the chemical of interest, in Parkinson's disease patients. This finding suggests a potential role of these compounds in the pathogenesis or progression of Parkinson's disease, offering insights into novel therapeutic approaches (Aoyama et al., 2000).

  • Cardiovascular Health : Studies have shown that compounds like N1-methylnicotinamide, structurally related to the chemical , can improve endothelial function and vasorelaxation in human blood vessels. This highlights the potential cardiovascular benefits of these compounds and their relevance in treating diseases like hypertension and atherosclerosis (Domagala et al., 2012).

Mechanism of Action

The mechanism of action of similar compounds involves inhibition of NNMT. These inhibitors have been found to have a wide range of activity .

Future Directions

There is an emerging interest in assessing NNMT as a potential therapeutic target and discovering NNMT inhibitors . The development of new series of small molecule NNMT inhibitors could direct the future design of lead drug-like inhibitors to treat several metabolic and chronic disease conditions characterized by abnormal NNMT activity .

properties

IUPAC Name

2-methylsulfanyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S2/c1-24-17-14(6-3-9-18-17)16(21)19-13-8-7-12-5-4-10-20(15(12)11-13)25(2,22)23/h3,6-9,11H,4-5,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQKUFKKBVIIIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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